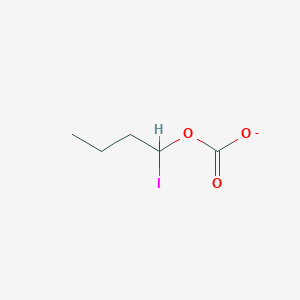

1-Iodobutyl carbonate

CAS No.:

Cat. No.: VC16543853

Molecular Formula: C5H8IO3-

Molecular Weight: 243.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H8IO3- |

|---|---|

| Molecular Weight | 243.02 g/mol |

| IUPAC Name | 1-iodobutyl carbonate |

| Standard InChI | InChI=1S/C5H9IO3/c1-2-3-4(6)9-5(7)8/h4H,2-3H2,1H3,(H,7,8)/p-1 |

| Standard InChI Key | XCGOAFMJYBURHF-UHFFFAOYSA-M |

| Canonical SMILES | CCCC(OC(=O)[O-])I |

Introduction

Chemical and Physical Properties of 1-Iodobutane

Structural and Molecular Characteristics

1-Iodobutane is a four-carbon alkyl iodide with the molecular formula C₄H₉I and a molar mass of 184.02 g/mol . Its structure consists of a butyl chain (CH₂CH₂CH₂CH₃) bonded to an iodine atom. The compound is a colorless to pale yellow liquid at room temperature, with a density of 1.617 g/mL at 25°C . Key physical properties include:

| Property | Value | Source |

|---|---|---|

| Melting Point | −103°C | |

| Boiling Point | 130–131°C | |

| Refractive Index (n20/D) | 1.498 | |

| Flash Point | 33°C (closed cup) | |

| Solubility | Insoluble in water; miscible with ethanol, ether, chloroform |

The compound’s stability is influenced by light and temperature. Prolonged exposure to light causes discoloration, while decomposition at elevated temperatures releases toxic hydrogen iodide (HI) .

Synthesis and Reactivity

Industrial Production Methods

1-Iodobutane is typically synthesized via nucleophilic substitution reactions, such as the reaction of 1-chlorobutane with potassium iodide (KI) in acetone. Alternative routes include the hydroiodination of 1-butene using hydroiodic acid (HI) .

Key Chemical Reactions

-

Nucleophilic Substitution: The iodine atom’s polarizability makes 1-iodobutane highly reactive in SN2 reactions, forming butanol derivatives or coupling products in cross-coupling catalysis .

-

Reduction: Treatment with concentrated hydroiodic acid reduces 1-iodobutane to butane .

-

Elimination: Heating with potassium hydroxide (KOH) in ethanol yields 1-butene via dehydrohalogenation .

Industrial and Pharmaceutical Applications

Role in Organic Synthesis

1-Iodobutane serves as a versatile alkylating agent in pharmaceutical intermediates. For example, it is used to introduce butyl groups into nucleophiles like amines or thiols, a critical step in synthesizing active pharmaceutical ingredients (APIs) .

Specialty Chemical Uses

-

Liquid Crystal Displays (LCDs): Derivatives of 1-iodobutane are employed in polarizing films for LCDs due to their optical stability .

-

Analytical Chemistry: The compound acts as a reference standard in gas chromatography (GC) and mass spectrometry (MS) for identifying volatile organoiodides .

Recent Advances in Research

Anticancer Drug Development

A 2023 study highlighted 1-iodobutane derivatives as intermediates in multitargeted antifolate agents. These compounds inhibit enzymes like serine hydroxymethyltransferase (SHMT2) and glycinamide ribonucleotide transformylase (GARFTase), showing efficacy against pancreatic and lung cancer cell lines . Molecular docking studies revealed that fluorinated analogues of 1-iodobutane derivatives bind selectively to SHMT2’s active site, enhancing drug specificity .

Environmental Impact Assessments

Recent ecotoxicological studies indicate that 1-iodobutane exhibits moderate persistence in soil (half-life: 15–30 days) but low bioaccumulation potential (log Kow = 2.1) . Regulatory agencies in the EU and U.S. recommend wastewater treatment via activated carbon filtration to mitigate aquatic toxicity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume